molecular formula C10H11NO4 B564649 N-Propionyl Mesalazine-d5 CAS No. 1189861-06-0

N-Propionyl Mesalazine-d5

Cat. No.: B564649
CAS No.: 1189861-06-0
M. Wt: 214.232
InChI Key: WQIMCNDDLFCXFG-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propionyl Mesalazine-d5 is a biochemical used for proteomics research . It has a molecular formula of C10H6D5NO4 and a molecular weight of 214.23 g/mol . It is also known as 2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid .


Synthesis Analysis

The synthesis of Mesalazine, the parent compound of this compound, can be achieved via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several computed properties . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 214.10019156 g/mol . The topological polar surface area is 86.6 Ų, and it has a heavy atom count of 15 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.23 g/mol . It has an XLogP3 of 2.1, indicating its relative lipophilicity . The compound has a complexity of 254 and is composed of 5 isotope atoms .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Mesalazine, the active component of N-Propionyl Mesalazine-d5, has been extensively studied for its pharmacodynamic and pharmacokinetic properties. It plays a crucial role in treating mild to moderate ulcerative colitis and maintaining remission in chronic cases. The drug's efficacy stems from its ability to be delivered directly to the colon, thus minimizing systemic absorption and focusing therapeutic effects on the site of inflammation. This targeted delivery is achieved through various formulation techniques, ensuring that Mesalazine is released in the distal small intestine and colon, areas most affected by inflammatory bowel disease (IBD) (Brogden & Sorkin, 1989).

Anti-inflammatory and Anticarcinogenic Effects

Research suggests that Mesalazine's therapeutic benefits extend beyond its anti-inflammatory action in ulcerative colitis and Crohn's disease. Its mechanisms may include the inhibition of cyclo-oxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, Mesalazine is thought to have chemopreventive properties against colorectal carcinoma in patients with IBD, likely due to its anti-inflammatory effects and potential to induce apoptosis in abnormal cells (Allgayer, 2003).

Pharmacological and Biological Effects

A comprehensive review of Mesalazine's pharmacological and biological effects reveals its diverse applications, including anti-oxidant, anti-inflammatory, antibacterial, and anticancer properties. These effects underscore its potential beyond IBD treatment, hinting at broader medicinal uses. The review highlights the need for further research to optimize Mesalazine's therapeutic efficacy and explore its full range of applications (Beiranvand, 2021).

Role in Treatment Protocols

Mesalazine is considered a first-line therapy for mild to moderately active ulcerative colitis and for long-term maintenance of remission. Its efficacy, coupled with a favorable safety profile, makes it a suitable alternative to sulfasalazine, especially for patients intolerant to sulfasalazine. The development of Mesalazine and its prodrugs represents a significant advancement in the management of IBD, offering effective treatment options with fewer adverse effects (Schroeder, 2002).

Future Directions

Research on Mesalazine, the parent compound of N-Propionyl Mesalazine-d5, suggests that it has beneficial effects on colitis-associated colorectal cancer . Future research may focus on further understanding the molecular mechanisms of action and chemopreventive effect of Mesalazine and its derivatives .

Mechanism of Action

Target of Action

N-Propionyl Mesalazine-d5 is a labeled metabolite of Mesalazine . Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

It is known that it interferes with the production of inflammatory chemicals, such as prostaglandins and leukotrienes, thereby reducing inflammation and tissue damage in the colon .

Pharmacokinetics

The pharmacokinetics of Mesalazine have been studied in healthy subjects. After administration, the drug is absorbed and metabolized, with the metabolites being excreted in the urine . The maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were reported after the first dose administration . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The result of Mesalazine’s action is a reduction in the inflammation and symptoms associated with ulcerative colitis. This includes a decrease in abdominal pain, diarrhea, and rectal bleeding . It is also used to maintain remission in patients with ulcerative colitis .

Action Environment

The action of Mesalazine is influenced by the environment in the gastrointestinal tract. The drug is designed to be released in the colon, where it can act directly on the inflamed tissue . The effectiveness of Mesalazine can be influenced by factors such as the pH of the gut, the presence of certain gut bacteria, and the speed at which the drug is transported through the gut .

Properties

IUPAC Name

2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMCNDDLFCXFG-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676119
Record name 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189861-06-0
Record name 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.